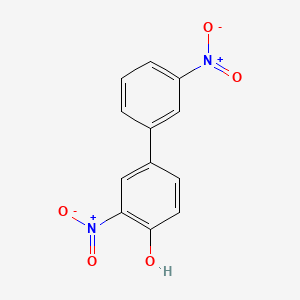

4-Hydroxy-3,3'-dinitrobiphenyl

Description

4-Hydroxy-3,3'-dinitrobiphenyl is a biphenyl derivative featuring a hydroxyl group at the 4-position and nitro groups at the 3- and 3'-positions. Biphenyl derivatives with nitro and hydroxyl substituents are often studied for their biological activities, including anti-angiogenic effects and metabolic persistence, as observed in related compounds . The electron-withdrawing nitro groups and polar hydroxyl group likely influence its reactivity, solubility, and interactions with biological systems.

Properties

IUPAC Name |

2-nitro-4-(3-nitrophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O5/c15-12-5-4-9(7-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRQNUOHLJYXRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50243288 | |

| Record name | 4-Biphenylol, 3,3'-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97851-14-4 | |

| Record name | 4-Biphenylol, 3,3'-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097851144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Biphenylol, 3,3'-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,3’-dinitrobiphenyl typically involves the nitration of biphenyl derivatives. One common method is the nitration of 4-hydroxybiphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

Industrial production of 4-Hydroxy-3,3’-dinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,3’-dinitrobiphenyl undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or sulfonic acids.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives of biphenyl.

Substitution: Various substituted biphenyl compounds depending on the reagents used.

Scientific Research Applications

4-Hydroxy-3,3’-dinitrobiphenyl has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,3’-dinitrobiphenyl involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to changes in their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Biphenyl Derivatives

*Hypothesized formula; †Estimated based on structural similarity.

Physicochemical Properties

- Solubility and Reactivity: Nitro groups reduce solubility in aqueous media but enhance electrophilicity, making such compounds reactive in metabolic pathways. Hydroxyl groups improve solubility via hydrogen bonding, as seen in 3-(4-hydroxy-3-nitrophenyl)propanoic acid .

Research Implications

The structural diversity of biphenyl derivatives underscores their versatility in pharmaceutical and industrial applications. For instance:

Biological Activity

4-Hydroxy-3,3'-dinitrobiphenyl (CAS No. 97851-14-4) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and industrial processes. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound features a biphenyl structure with two nitro groups and one hydroxyl group attached. This unique functional group arrangement contributes to its chemical reactivity and biological properties.

Chemical Formula

- Molecular Formula : C12H10N2O5

- Molecular Weight : 250.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity, allowing it to participate in several biochemical pathways.

Interaction with Enzymes

The compound has been shown to interact with enzymes, potentially leading to alterations in their function. This interaction is vital for its antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for further investigation in drug development. Studies have reported its effectiveness against various bacterial strains, which could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various pathogens have been documented, indicating a promising profile for therapeutic applications.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Potential

The compound's anticancer properties are being explored through various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Notably, the compound's effects on specific signaling pathways involved in cancer progression have been investigated.

Case Study: In Vitro Analysis

A study conducted on human cancer cell lines revealed that treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in viability by up to 70% at higher concentrations.

- Apoptosis Induction : Increased markers of apoptosis were observed through flow cytometry analysis.

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological implications. Preliminary studies suggest that while the compound exhibits beneficial biological effects, it may also possess cytotoxic properties at elevated concentrations.

Toxicity Studies

Toxicity assessments have indicated that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.